What are the physicochemical properties of 12-Methyltridecan-1-ol?
What are the physicochemical properties of 12-Methyltridecan-1-ol?
An In-Depth Technical Guide to the Physicochemical Properties of 12-Methyltridecan-1-ol
Introduction
12-Methyltridecan-1-ol is a long-chain, branched primary fatty alcohol.[1][2] As a C14 alcohol, its structure, featuring a methyl branch near the terminus of the alkyl chain, imparts distinct physicochemical properties compared to its linear isomer, 1-tetradecanol. These properties are critical for its application as a fine chemical intermediate in various fields, including the synthesis of pharmaceuticals and specialty chemicals.[1][3] This guide provides a comprehensive overview of its chemical identity, physical characteristics, spectroscopic profile, and the analytical methodologies essential for its characterization, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
Accurate identification is the foundation of all chemical research. 12-Methyltridecan-1-ol is unambiguously defined by the following identifiers and structural representations.
| Identifier | Value | Source(s) |
| CAS Number | 21987-21-3 | [1][2] |
| Molecular Formula | C₁₄H₃₀O | [1][2] |
| Molecular Weight | 214.39 g/mol | [1][2] |
| IUPAC Name | 12-methyltridecan-1-ol | [2] |
| Synonyms | 12-Methyltridecanol, 1-Tridecanol, 12-methyl- | [1][2] |
| InChI | InChI=1S/C14H30O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3 | [2] |
| InChIKey | ZXUOFCUEFQCKKH-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | CC(C)CCCCCCCCCCCO | [2][4] |
Physicochemical Properties
The physical state and behavior of 12-Methyltridecan-1-ol under various conditions are dictated by its molecular structure. The terminal isobutyl group (-CH(CH₃)₂) introduces steric hindrance and disrupts the crystal lattice packing that would be present in its linear counterpart, generally leading to a lower melting point.
| Property | Value | Unit | Conditions | Source(s) |
| Appearance | Colorless to pale yellow clear liquid | - | (est.) | [3] |
| Melting Point | 10.5 | °C | - | [1][3] |
| Boiling Point | 275.7 ± 8.0 | °C | 760 Torr | [1] |
| Flash Point | 110.4 ± 6.5 | °C | - | [1] |
| Density | 0.832 ± 0.06 | g/cm³ | 20 °C, 760 Torr | [1] |
| Vapor Pressure | 0.000628 | mmHg | 25 °C | [1] |
| Refractive Index | 1.4464 | - | 589.3 nm, 20 °C | [1] |
| pKa | 15.20 ± 0.10 | - | (Predicted) | [1] |
| logP (Octanol/Water) | 4.536 | - | (Calculated) | [5] |
| Water Solubility (logS) | -4.70 | - | (Calculated) | [5] |
Spectroscopic Profile
The structural elucidation of 12-Methyltridecan-1-ol relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for both identification and purity assessment. In Electron Ionization (EI) mode, long-chain alcohols undergo characteristic fragmentation. For 12-Methyltridecan-1-ol, one would expect:
-
No prominent molecular ion (M⁺) peak at m/z 214, which is typical for long-chain alcohols due to facile fragmentation.
-
An (M-18)⁺ peak corresponding to the loss of water (H₂O).
-
Alpha-cleavage is less significant for primary alcohols.
-
A series of alkyl fragments separated by 14 Da (–CH₂–).
-
Characteristic peaks for the branched end of the molecule. Available GC-MS data shows prominent peaks at m/z 56, 69, 57, 55, and 43, which are indicative of the fragmentation of the hydrocarbon chain.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information.
-
¹H NMR: The proton spectrum will feature a characteristic triplet at ~3.6 ppm for the methylene protons adjacent to the hydroxyl group (–CH₂OH). The terminal isopropyl group will present as a doublet for the two methyl groups (–CH(CH₃)₂) at ~0.8-0.9 ppm and a multiplet for the single methine proton (–CH(CH₃)₂). The long methylene chain will appear as a broad multiplet between ~1.2-1.6 ppm.
-
¹³C NMR: The carbon spectrum will show a distinct peak for the carbon attached to the hydroxyl group (C1) at ~63 ppm. The carbons of the isopropyl group at the C12 position will also be distinct. The remaining methylene carbons in the chain will have overlapping signals in the ~20-40 ppm range.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of 12-Methyltridecan-1-ol is characterized by:
-
A strong, broad absorption band around 3200-3600 cm⁻¹ due to the O–H stretching vibration of the alcohol group.
-
Sharp C–H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
A C–O stretching vibration in the region of 1050-1150 cm⁻¹.[2]
Analytical Methodologies
The following protocols are standard procedures for the quality control and structural verification of long-chain alcohols like 12-Methyltridecan-1-ol.
Protocol 4.1: Identification and Purity Analysis by GC-MS
This protocol describes the analysis of 12-Methyltridecan-1-ol using GC-MS, which is the method of choice for separating and identifying individual molecular species in a mixture.[7] Derivatization is often employed to improve chromatographic behavior and reduce peak tailing.
Rationale for Derivatization: Free fatty alcohols can exhibit poor peak shape on common non-polar GC columns due to their polarity. Converting the hydroxyl group to a less polar trimethylsilyl (TMS) ether results in sharper, more symmetrical peaks and improved resolution.[8][9]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~5 mg of 12-Methyltridecan-1-ol into a 2 mL autosampler vial.
-
Solvent Addition: Add 500 µL of a suitable solvent (e.g., Hexane, Dichloromethane).
-
Derivatization: Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 20 µL of Trimethylchlorosilane (TMCS).[8] Cap the vial tightly.
-
Reaction: Vortex the mixture and heat at 60°C for 30 minutes to ensure complete silylation.[8]
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized solution into the GC-MS system.
-
GC Column: Use a non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters: Operate in Electron Ionization (EI) mode at 70 eV. Scan from m/z 40 to 500.
-
-
Data Analysis: Identify the TMS-derivatized 12-Methyltridecan-1-ol peak by its retention time and mass spectrum. Assess purity by calculating the peak area percentage.
Safety, Handling, and Storage
While specific GHS classification for 12-Methyltridecan-1-ol is not consistently reported, data for similar long-chain alcohols provides a basis for safe handling procedures.[1] Compounds of this class may cause skin and serious eye irritation.[10]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11] Avoid breathing vapors or mists.
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.
Conclusion
12-Methyltridecan-1-ol is a branched fatty alcohol with a well-defined set of physicochemical properties that distinguish it from its linear isomers. Its low melting point and characteristic spectroscopic profile are direct consequences of its molecular architecture. The analytical protocols detailed herein provide a robust framework for its identification, purity assessment, and structural confirmation, ensuring its quality and suitability for advanced applications in chemical synthesis and research. Adherence to appropriate safety protocols is essential when handling this and similar chemical entities.
References
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LookChem. Cas 21987-21-3, 12-methyl-1-tridecanol.[Link]
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LookChem. Cas 21987-21-3, 12-methyl-1-tridecanol.[Link]
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The Good Scents Company. 12-methyl tridecanol, 21987-21-3.[Link]
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Cyberlipid. Fatty alcohol analysis.[Link]
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Wood, R. & Snyder, F. (1968). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Journal of Chromatographic Science, 6(2), 94. [Link]
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Oxford Academic. Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols.[Link]
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Stenutz. 12-methyl-1-tridecanol.[Link]
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PubChem. 12-Methyl-1-tridecanol | C14H30O | CID 10878533.[Link]
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Cheméo. 12-Methyl-tridecanol - Chemical & Physical Properties.[Link]
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Royal Society of Chemistry. Analytical Methods | Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment.[Link]
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ResearchGate. (PDF) Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto.[Link]
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